![molecular formula C15H11NO2S B13895484 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. .
Applications De Recherche Scientifique
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it binds to target proteins, leading to the inhibition of their function .
Comparaison Avec Des Composés Similaires
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester: This compound has similar structural features but differs in its ester functional group, which affects its reactivity and applications.
2-(2-Benzothiazolyl)acetic acid: This compound is closely related but lacks the phenyl group, resulting in different chemical and biological properties.
2-(3-((4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl)-1H-pyrrolo[2,3-b]: This compound has additional substituents that enhance its biological activity and specificity.
Propriétés
Formule moléculaire |
C15H11NO2S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-[2-(1,3-benzothiazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-5-1-2-6-11(10)15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
Clé InChI |
XKUUZJRTIXNDBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



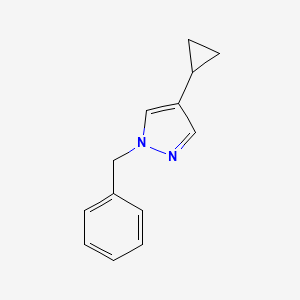
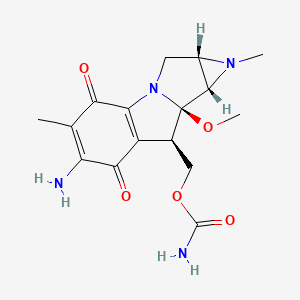
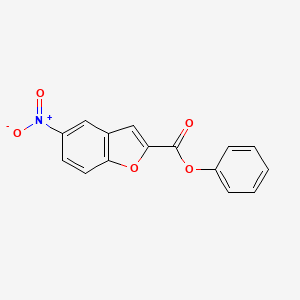
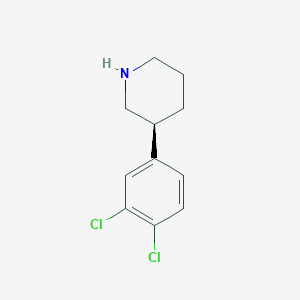

![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)


![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)
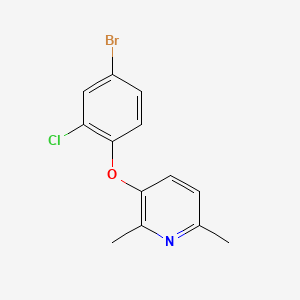
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
